Methyl 4-chloro-2-fluoro-3-methylbenzoate
Description
General Overview of Substituted Benzoate (B1203000) Esters as Synthetic Intermediates
Substituted benzoate esters are highly valued as versatile building blocks and synthetic intermediates. The ester group can serve as a protecting group for carboxylic acids or be transformed into a variety of other functional groups. organic-chemistry.org Furthermore, the substituents on the aromatic ring dictate the molecule's reactivity and can be used to direct further chemical modifications. These compounds are foundational in the production of pharmaceuticals, agrochemicals, and materials science. nbinno.comresearchgate.net For instance, methyl benzoate and its derivatives are not only used as fragrances but have also been investigated as lead compounds for developing novel antioxidant and antibacterial agents. researchgate.net The strategic placement of different groups on the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of the molecule, making them indispensable tools in the design and synthesis of target molecules with specific functions.
Significance of Fluorine and Chlorine Substituents in Aromatic Systems
The introduction of halogen atoms, particularly fluorine and chlorine, onto an aromatic ring dramatically alters its chemical and physical properties.
Fluorine: Due to its high electronegativity, the fluorine atom withdraws electron density from the aromatic ring, which can influence the molecule's reactivity. This electronic effect can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.gov The incorporation of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nbinno.com From a conformational standpoint, fluorine's small size allows it to replace hydrogen without significant steric disruption, yet its presence can lead to unique intermolecular interactions that influence crystal packing and receptor binding. nih.govrsc.org Consequently, fluorinated aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
Chlorine: Chlorine, another common halogen substituent, also modifies the electronic landscape of the aromatic ring through its inductive electron-withdrawing and resonance electron-donating effects. It serves as a key functional group that can be readily displaced or can direct the position of subsequent reactions on the ring. The presence of chlorine can enhance the biological activity of a molecule and is a common feature in many pesticides and pharmaceuticals. Like fluorine, it also increases lipophilicity. The distinct electronic and steric profile of chlorine compared to fluorine allows for a broader range of properties to be accessed by synthetic chemists.
The combined presence of both fluorine and chlorine on a benzoate ester creates a molecule with a highly specific and potentially useful set of properties, offering a unique platform for the construction of novel chemical entities.
Contextualization of Methyl 4-chloro-2-fluoro-3-methylbenzoate within Contemporary Chemical Research
This compound is a polysubstituted aromatic compound that stands as a promising, yet underexplored, intermediate in chemical synthesis. While specific research on this exact molecule is limited, its structural components suggest significant potential as a building block for creating more complex and high-value chemicals.
Its precursor, 4-Fluoro-3-methylbenzoic acid, is recognized as a valuable intermediate for active pharmaceutical ingredients (APIs) and modern agrochemicals like herbicides and fungicides. nbinno.com The synthesis of related halogenated benzoic acids and their esters is a field of active investigation, indicating the demand for such structural motifs. researchgate.netresearchgate.net The addition of a chlorine atom at the 4-position and the specific arrangement of the fluoro and methyl groups in this compound create a unique substitution pattern. This pattern precisely modulates the electronic distribution and reactivity of the aromatic ring, potentially offering advantages in the synthesis of targeted therapeutic agents or specialized materials. It is likely utilized in proprietary research and development as a scaffold to be elaborated into more complex, patentable molecules.
Table 1: Physicochemical Properties of this compound Data for this specific compound is not widely published and may be based on predictive models.
| Property | Value |
| CAS Number | 1801659-33-3 |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | This compound |
| Physical Form | Predicted: Liquid or Low-Melting Solid |
Academic Research Scope and Objectives for Deeper Investigation
The full potential of this compound remains to be unlocked through focused academic research. Future investigations should aim to systematically explore its synthetic utility and characterize its properties.
Key research objectives could include:
Development of Efficient Synthesis: Devising and optimizing a scalable and cost-effective synthetic route to produce high-purity this compound.
Reactivity Profiling: Investigating its reactivity in a range of fundamental organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and derivatization of the ester group. This would establish its versatility as a synthetic intermediate.
Synthesis of Novel Libraries: Utilizing the compound as a starting material to generate libraries of novel derivatives. These derivatives could then be screened for biological activity, leading to the discovery of new potential drug candidates or agrochemicals.
Physicochemical and Structural Analysis: Performing detailed spectroscopic (NMR, IR, MS) and crystallographic analyses to gain a deeper understanding of its electronic structure and conformational preferences. This data would be invaluable for computational modeling and rational drug design.
By pursuing these objectives, the academic community can fully elucidate the chemical value of this compound and pave the way for its application in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
PIDSJLQXFNQFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Methyl 4 Chloro 2 Fluoro 3 Methylbenzoate
Precursor Synthesis and Strategic Functionalization
The construction of the target molecule begins with the synthesis of appropriately substituted aromatic precursors. This involves a series of strategic reactions to install the desired fluoro, chloro, methyl, and carboxylate groups in the correct positions.
Regioselective Halogenation and Fluorination of Aromatic Precursors
Achieving the specific 1,2,3,4-substitution pattern of Methyl 4-chloro-2-fluoro-3-methylbenzoate relies heavily on regioselective halogenation and fluorination reactions. The directing effects of the substituents already present on the aromatic ring guide the position of incoming electrophiles.
One effective approach for regioselective halogenation involves the use of N-halosuccinimides (such as NCS, NBS, NIS) in hexafluoroisopropanol (HFIP). organic-chemistry.org This solvent enhances the reactivity of the halogenating agent, allowing for mild and efficient halogenation of a wide range of arenes and heterocycles with high regioselectivity and yields, often without the need for an additional catalyst. organic-chemistry.org This method's versatility is demonstrated by its application in one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org
For instance, the synthesis of a related precursor, 4-fluoro-2-methylbenzoic acid, can start from m-fluorotoluene. A Friedel-Crafts acylation reaction is employed to introduce an acyl group, which is then converted to the carboxylic acid. google.com This process, however, can lead to the formation of isomers, necessitating purification steps like recrystallization to isolate the desired product. google.com
Table 1: Example of Isomer Separation in Precursor Synthesis google.com
| Step | Solvent | Process | Purity Achieved (HPLC) | Overall Yield |
|---|---|---|---|---|
| Recrystallization of 4-fluoro-2-methylbenzoic acid crude product | Toluene | Heating to reflux, cooling to ~20°C, filtration, and drying | ~98.5% | 61% |
Carboxylic Acid Derivatization and Esterification Techniques
Once the correctly substituted benzoic acid precursor, 4-chloro-2-fluoro-3-methylbenzoic acid, is synthesized, the final step is the conversion of the carboxylic acid group to a methyl ester. This is a standard derivatization known as esterification.
A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comprepchem.com The reaction is typically heated to drive the equilibrium towards the product ester. For example, a patent describes the synthesis of methyl 2-methyl-4-acetylbenzoate by reacting the corresponding carboxylic acid with methanol at temperatures between 20-80°C using sulfuric acid as a catalyst. google.com Similarly, the synthesis of ethyl 3-fluoro-4-methyl-benzoate is achieved through esterification with ethanol (B145695) and sulfuric acid. prepchem.com
Functional Group Interconversions on the Aromatic Ring System
Functional group interconversions are crucial for manipulating substituents on the aromatic ring to achieve the desired final structure. A notable example is the conversion of a cyano group into a carboxylic acid via hydrolysis. This strategy is employed in patented synthetic routes for related compounds like methyl 2-methyl-4-acetylbenzoate. google.compatsnap.com
The synthesis proceeds in a stepwise manner:
Acylation: A Friedel-Crafts acylation on a starting material like 2-fluorotoluene (B1218778) introduces an acetyl group, yielding a product such as 4-fluoro-3-methylacetophenone. google.compatsnap.com
Cyanation: The fluorine atom is then replaced by a cyano group. This can be achieved by reacting the fluoro-substituted precursor with a cyanation reagent at elevated temperatures (100-200°C). google.com
Hydrolysis: The resulting 3-methyl-4-cyanoacetophenone is subjected to acid-catalyzed hydrolysis, which converts the cyano group into a carboxylic acid group, forming 2-methyl-4-acetylbenzoic acid. google.compatsnap.com
Esterification: The final ester is then formed as described in the previous section. google.com
This multi-step process highlights how functional groups can be strategically introduced and then transformed to build the target molecular architecture.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (and subsequent lithiation) exclusively at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org
Functional groups such as amides, methoxy (B1213986) groups, and halogens can act as DMGs. wikipedia.org The carboxylic acid group itself, after deprotonation to a carboxylate, can also serve as a DMG of intermediate strength. researchgate.net The hierarchy of directing ability is critical when multiple potential DMGs are present on the ring. researchgate.net For example, in meta-substituted benzoic acids, the chloro and fluoro groups can act in concert with the carboxylate to direct metalation to a specific position. researchgate.net This strategy allows for the precise, regioselective construction of polysubstituted aromatic compounds that might be difficult to access through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.orgresearchgate.net
Table 2: Relative Strength of Directing Metalation Groups (DMGs) organic-chemistry.org
| Strength | Examples of DMGs |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |
| Moderate | -NR₂, -OMe, -F, -Cl, -CF₃ |
| Weak | -CH₂O-, -Ph, -S- |
Advanced Synthetic Approaches and Catalytic Systems
Modern synthetic chemistry increasingly relies on advanced, catalyst-based methods to improve efficiency, selectivity, and substrate scope. Transition metal catalysis, in particular, offers powerful tools for the functionalization of aromatic systems like benzoic acids.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Transition metal-catalyzed reactions have become essential for forming carbon-carbon and carbon-heteroatom bonds, providing efficient pathways for the functionalization of aromatic rings. researchgate.net Catalysts based on metals like palladium, rhodium, and copper are pivotal in these transformations. researchgate.netrsc.orgrsc.org
These methods can be applied to directly functionalize C-H bonds, which avoids the need for pre-functionalization of the substrate, leading to more atom-economical and step-economical syntheses. researchgate.net For example, rhodium(III)-catalyzed reactions can achieve amidation of benzoic acids via direct functionalization of the ortho C-H bond. researchgate.net Similarly, ruthenium catalysts can enable meta-C-H alkylation of aromatic carboxylic acids. researchgate.net
While direct application to this compound is not widely documented, these advanced catalytic systems represent the forefront of synthetic methodology. Their principles could be applied to develop novel, highly efficient synthetic routes. For instance, a cross-coupling reaction could potentially be used to introduce the methyl group or other substituents onto a pre-halogenated benzoic acid core. The choice of metal, ligand, and reaction conditions is crucial for controlling the chemo-, regio-, and enantioselectivity of the transformation. acs.org
Organocatalytic and Biocatalytic Transformations
While traditional synthesis of benzoate (B1203000) esters often relies on acid or base catalysis, modern synthetic chemistry has seen a shift towards more sustainable and selective methods. Organocatalysis and biocatalysis present promising alternatives for the synthesis of specialty chemicals like this compound.
Organocatalytic Esterification: The esterification of the precursor, 4-chloro-2-fluoro-3-methylbenzoic acid, can potentially be achieved using organocatalysts. For instance, 4-(N,N-Dimethylamino)pyridine (DMAP) and its derivatives are known to be effective catalysts for the acylation of alcohols. The reaction would proceed through the formation of a highly reactive acylpyridinium intermediate. While specific studies on the organocatalytic synthesis of this compound are not extensively documented, the principles of organocatalyzed esterification of substituted benzoic acids are well-established.
Biocatalytic Synthesis: The use of enzymes, particularly lipases, offers a green and highly selective route for ester synthesis. Lipases can catalyze the esterification of carboxylic acids with alcohols under mild reaction conditions, often in non-aqueous solvents to shift the equilibrium towards the product. The enzymatic synthesis of various substituted benzoate esters has been successfully demonstrated. For the synthesis of this compound, a suitable lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the reaction between 4-chloro-2-fluoro-3-methylbenzoic acid and methanol. This biocatalytic approach offers the advantages of high chemoselectivity, minimizing side reactions and simplifying purification processes. nih.govnih.gov
Continuous Flow Synthesis Techniques for Scalability
For the large-scale production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and control.
The esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol can be adapted to a continuous flow process. A typical setup would involve pumping a solution of the carboxylic acid, methanol, and an acid catalyst (such as sulfuric acid or a solid acid catalyst) through a heated microreactor or a packed-bed reactor. The short residence time in the reactor, combined with precise temperature control, can lead to high conversion rates and yields. researchgate.netgoogle.com The product stream can then be subjected to in-line purification, for example, using liquid-liquid extraction or continuous crystallization, to isolate the pure this compound. The alkylation of substituted benzoic acids has been studied in continuous flow microfluidic reactors, demonstrating the feasibility of such techniques for these types of transformations. acs.org
Reaction Mechanism Elucidation in Key Synthetic Steps
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing the process and minimizing the formation of impurities. The synthesis likely involves several key steps, including the formation of the substituted benzene (B151609) ring and the final esterification.
Mechanistic Studies of Friedel-Crafts Acylation
A plausible synthetic route to the precursor 4-chloro-2-fluoro-3-methylbenzoic acid involves a Friedel-Crafts acylation of a suitably substituted benzene derivative. For instance, the acylation of 1-chloro-3-fluoro-2-methylbenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would introduce an acetyl group onto the aromatic ring.
The mechanism of the Friedel-Crafts acylation proceeds through the following steps:
Formation of the acylium ion: The Lewis acid catalyst coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).
Electrophilic aromatic substitution: The acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluoro-2-methylbenzene. The position of acylation is directed by the existing substituents on the ring. The methyl group is an ortho-, para-director, while the chloro and fluoro groups are ortho-, para-directing but deactivating. The interplay of these directing effects will determine the regioselectivity of the reaction.
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the acylated product. chemguide.co.ukkhanacademy.org Subsequent oxidation of the acetyl group would lead to the desired carboxylic acid.
Mechanisms of Diazotization and Thermal Decomposition Reactions
An alternative pathway to introduce the chloro and fluoro substituents on the aromatic ring could involve diazotization and subsequent decomposition reactions starting from a corresponding aniline (B41778) derivative, such as 4-amino-2-fluoro-3-methylbenzoic acid.
The mechanism involves:
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reaction proceeds through a series of intermediates, including a nitrosamine.
Thermal Decomposition (Sandmeyer or Schiemann-type reaction): The resulting diazonium salt can then be converted to the corresponding chloro or fluoro derivative. For the introduction of chlorine, a Sandmeyer reaction using copper(I) chloride would be employed. For fluorine, a Schiemann reaction involving the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt is a common method. These reactions are believed to proceed through radical or aryl cation intermediates. researchgate.net
Esterification Reaction Kinetics and Thermodynamics
The final step in the synthesis is the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol. This is typically an acid-catalyzed equilibrium reaction.
Kinetics: The rate of the Fischer esterification reaction is dependent on the concentrations of the carboxylic acid, alcohol, and the catalyst, as well as the temperature. The reaction generally follows second-order kinetics. The presence of bulky substituents ortho to the carboxylic acid group can sterically hinder the approach of the alcohol, thereby slowing down the reaction rate. In the case of 4-chloro-2-fluoro-3-methylbenzoic acid, the ortho-fluoro and methyl groups could have such an effect. Kinetic studies on the esterification of substituted benzoic acids have shown that electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, thus increasing the reaction rate. acs.orgdnu.dp.ua
Thermodynamics: The esterification reaction is a reversible process, and the position of the equilibrium is governed by the thermodynamic parameters of the reaction. The reaction is typically slightly endothermic. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed during the reaction is removed, for example, by azeotropic distillation. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, it is essential to optimize the reaction conditions for each synthetic step. This involves a systematic study of various parameters.
For the final esterification step, a Design of Experiments (DoE) approach can be employed to efficiently explore the effects of different variables.
Table 1: Hypothetical Optimization of Esterification Reaction Conditions
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Methanol Equivalents | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 5 | 65 | 5 | 12 | 85 |
| 2 | H₂SO₄ | 10 | 65 | 5 | 12 | 90 |
| 3 | H₂SO₄ | 5 | 80 | 5 | 8 | 92 |
| 4 | H₂SO₄ | 5 | 65 | 10 | 12 | 91 |
| 5 | Amberlyst-15 | 10 (w/w%) | 80 | 10 | 24 | 88 |
| 6 | CALB | 10 (w/w%) | 50 | 5 | 48 | 95 (under water removal) |
This table is illustrative and based on general principles of esterification optimization for substituted benzoic acids.
The data suggests that increasing the catalyst loading and temperature can enhance the reaction rate and yield. Using a large excess of methanol also shifts the equilibrium towards the product. The use of a solid acid catalyst like Amberlyst-15 facilitates easier product purification, while a biocatalyst like CALB can provide high yields under milder conditions, although potentially requiring longer reaction times. Further optimization would involve monitoring the reaction progress by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and minimize the formation of by-products. A patent for the synthesis of 4-chloro-2-methylbenzoic acid reports a yield of 90%. google.com A synthesis method for 4-fluoro-2-methylbenzoic acid reports a total yield of 61% with a purity of about 98.5%. google.com
Solvent Effects and Reaction Additives
The choice of solvent is critical in the synthesis of the precursor carboxylic acid, often prepared through reactions like Friedel-Crafts acylation followed by hydrolysis. In these electrophilic substitution reactions, the solvent can significantly influence the activity of the catalyst and the stability of intermediates.
Solvent Selection: For acylation reactions leading to precursors of substituted benzoic acids, a range of non-polar and polar aprotic solvents are employed. Common choices include dichloromethane (B109758), 1,2-dichloroethane (B1671644), carbon disulfide, and chlorobenzene. google.com The polarity and coordinating ability of the solvent can affect the solubility of reactants and the Lewis acidity of the catalyst. For instance, 1,2-dichloroethane is often preferred for its ability to dissolve reactants and for its relatively high boiling point, which allows for a wider range of reaction temperatures. google.com
Reaction Additives and Catalysts: Lewis acids are common catalysts for the acylation step. Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a frequently used catalyst due to its high activity. google.com Other Lewis acids like anhydrous zinc chloride (ZnCl₂), boron trifluoride (BF₃), and anhydrous ferric trichloride (FeCl₃) can also be utilized. google.com The choice and amount of catalyst are crucial for driving the reaction to completion while minimizing side reactions.
In the subsequent esterification of the carboxylic acid to form the final product, an acidic catalyst is typically required. Common choices include concentrated sulfuric acid or thionyl chloride in the presence of methanol. The use of thionyl chloride, for example, converts the carboxylic acid to an acyl chloride, which is highly reactive towards the alcohol (methanol), often leading to high conversion rates.
Interactive Data Table: Solvents and Additives in Precursor Synthesis
| Reaction Step | Solvent | Catalyst/Additive | Typical Role | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 1,2-Dichloroethane | Anhydrous Aluminum Trichloride (AlCl₃) | Promotes electrophilic substitution | google.com |
| Friedel-Crafts Acylation | Dichloromethane | Anhydrous Aluminum Trichloride (AlCl₃) | Lower boiling point solvent for reactions near room temperature | patsnap.com |
| Esterification | Methanol (as reactant and solvent) | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity | |
| Esterification | Methanol (as reactant) | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate |
Temperature and Pressure Influence on Selectivity and Conversion
Temperature and pressure are fundamental parameters that control the rate, selectivity, and conversion of chemical reactions involved in the synthesis of this compound.
Temperature Control: In the initial Friedel-Crafts acylation step, temperature control is vital to manage the reaction's exothermicity and to control the formation of isomers. These reactions are often carried out at low temperatures, ranging from -20°C to 10°C, to enhance regioselectivity and prevent side reactions such as polysubstitution or rearrangement. google.compatsnap.com For the esterification step, the temperature is typically elevated to increase the reaction rate. Fischer esterification, using an acid catalyst like sulfuric acid, is often performed at the reflux temperature of the alcohol, which for methanol is around 65°C.
Pressure: Most of the synthetic steps towards this compound are typically conducted at atmospheric pressure. The use of elevated pressure is generally not required for the types of reactions involved, such as acylation and esterification. However, controlling pressure can be important in vacuum distillation processes used for purification.
Interactive Data Table: Influence of Temperature on Reaction Steps
| Reaction Step | Typical Temperature Range | Effect on Reaction | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | -20°C to 50°C (preferably -5°C to 10°C) | Lower temperatures improve selectivity and minimize by-product formation. | google.com |
| Esterification (with H₂SO₄) | Reflux (approx. 65°C for Methanol) | Increases reaction rate to achieve equilibrium faster. | |
| Esterification (with SOCl₂) | 0°C to 70°C | Initial addition at low temperature, followed by heating to drive the reaction. |
Minimization of Isomer Formation and Purification Strategies
A significant challenge in the synthesis of polysubstituted aromatic compounds is the formation of constitutional isomers. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles, but often result in a mixture of products.
Isomer Formation: In the synthesis of the 4-chloro-2-fluoro-3-methylbenzoic acid precursor, the introduction of functional groups via electrophilic aromatic substitution can lead to different isomers. For example, the acylation of m-fluorotoluene can result in a mixture of ortho- and para-substituted products relative to the activating methyl group. google.com The specific reaction conditions, including the catalyst and temperature, are optimized to favor the desired isomer.
Purification Strategies: To obtain the target compound with high purity, effective purification strategies are essential.
Recrystallization: This is a common and effective method for purifying solid intermediates like the carboxylic acid precursor. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. Solvents such as toluene, benzene, ethyl acetate (B1210297), and chloroform (B151607) have been used for the recrystallization of similar benzoic acid isomers. google.com
Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. While less common for large-scale industrial production due to cost, it is invaluable for laboratory-scale synthesis and for achieving very high purity.
Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification, separating compounds based on differences in their boiling points.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance safety. msu.edu
Key Principles in the Synthesis of this compound:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like esterification can have high atom economy, especially if water is the only byproduct. However, reactions using stoichiometric reagents, such as thionyl chloride for acyl chloride formation, have lower atom economy.
Use of Safer Solvents and Auxiliaries: The principles of green chemistry encourage the use of less hazardous solvents. msu.edu While chlorinated solvents like dichloromethane are effective, their environmental and health impacts are a concern. Exploring greener solvent alternatives like ethyl acetate or solvent-free conditions, where possible, is a key goal.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. msu.edu Acid-catalyzed esterification is a good example of this principle. Developing more efficient and recyclable catalysts for the acylation and halogenation steps can further improve the greenness of the synthesis.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msu.edu This can be achieved by optimizing reactions to maximize yield and minimize by-product formation, thus reducing the need for extensive purification steps that generate waste.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Exploring microwave-assisted synthesis or continuous flow reactors can sometimes reduce energy requirements and reaction times.
By considering these principles, the synthetic route to this compound can be designed to be more sustainable, efficient, and environmentally friendly.
Chemical Reactivity, Transformational Pathways, and Derivatization
Electrophilic Aromatic Substitution Reactions and Regioselectivity
The benzene (B151609) ring of methyl 4-chloro-2-fluoro-3-methylbenzoate is moderately deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing chloro, fluoro, and methyl ester groups. However, the methyl group provides some activation. The directing effects of the substituents determine the position of substitution.
The directing effects of the substituents on the ring are as follows:
-Cl (Chloro): Ortho, para-directing and deactivating.
-F (Fluoro): Ortho, para-directing and deactivating.
-CH₃ (Methyl): Ortho, para-directing and activating.
-COOCH₃ (Methyl Ester): Meta-directing and deactivating.
Considering the positions on the ring, the potential sites for electrophilic attack are C5 and C6. The regioselectivity will be governed by the combined electronic and steric effects of the existing substituents. The methyl group at C3 and the fluoro group at C2 will sterically hinder attack at the C2 position. The methyl ester at C1 will direct incoming electrophiles to the C5 position. The chloro group at C4 directs to the C5 position (ortho) and the C2 position (ortho, but sterically hindered). The fluoro group at C2 directs to the C3 (occupied) and C5 positions (para). The methyl group at C3 directs to the C2 (occupied), C4 (occupied) and C6 positions.
Given these directing effects, the C5 position is the most likely site for electrophilic aromatic substitution, as it is activated by the ortho-chloro and para-fluoro groups, and directed by the meta-ester group. The C6 position is activated by the ortho-methyl group, but is likely to be less favored.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product |
| HNO₃/H₂SO₄ (Nitration) | Methyl 4-chloro-2-fluoro-3-methyl-5-nitrobenzoate |
| Br₂/FeBr₃ (Bromination) | Methyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate |
| SO₃/H₂SO₄ (Sulfonation) | 5-(Methoxycarbonyl)-2-chloro-4-fluoro-3-methylbenzenesulfonic acid |
| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | Methyl 5-acyl-4-chloro-2-fluoro-3-methylbenzoate |
Nucleophilic Aromatic Substitution at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is possible at the positions bearing the halogen atoms (C2-F and C4-Cl), particularly when the ring is activated by electron-withdrawing groups. In this compound, the methyl ester group provides some activation for this reaction.
Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Therefore, substitution is more likely to occur at the C2 position. The presence of the electron-withdrawing ester group ortho and para to the halogens further facilitates this reaction.
Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could potentially yield methyl 2-methoxy-4-chloro-3-methylbenzoate.
Ester Hydrolysis and Transesterification Mechanisms
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt which is then protonated in a separate workup step to give the carboxylic acid. oieau.frnih.gov The rate of hydrolysis can be influenced by the electronic effects of the ring substituents. oieau.fr
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 4-chloro-2-fluoro-3-methylbenzoate.
Reactions Involving the Methyl Substituent (e.g., Benzylic Functionalization)
The methyl group attached to the aromatic ring can undergo reactions at the benzylic position. A common reaction is free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen at the benzylic position. This would yield methyl 4-chloro-2-fluoro-3-(bromomethyl)benzoate, a versatile intermediate for further functionalization.
Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the conditions must be carefully controlled to avoid oxidation of other parts of the molecule.
Functional Group Compatibility and Chemoselectivity in Complex Transformations
The presence of multiple functional groups requires careful consideration of chemoselectivity in designing synthetic routes. For instance, when performing a reaction at the methyl group, the ester functionality might also be reactive under certain conditions. Similarly, nucleophilic attack on the aromatic ring could compete with reactions at the ester carbonyl. The choice of reagents and reaction conditions is crucial to selectively target a specific functional group while leaving others intact. For example, using a mild reducing agent would selectively reduce the ester without affecting the aromatic halogens.
Cyclization and Rearrangement Reactions Involving the Benzoate (B1203000) Scaffold
The structure of this compound could potentially serve as a scaffold for the synthesis of heterocyclic compounds through cyclization reactions. For instance, if the methyl group were functionalized to a nucleophilic group, it could potentially undergo an intramolecular cyclization with the ester group or one of the halogenated positions. Rearrangement reactions are less common for this type of stable aromatic scaffold under typical conditions.
Derivatization for Enhanced Reactivity or Specific Chemical Properties
The functional groups on this compound can be modified to alter its reactivity or impart specific properties. For example:
Conversion of the ester to an amide by reaction with an amine can introduce new functionalities and change the electronic properties of the ring.
Reduction of the ester to a primary alcohol provides a different reactive handle for further transformations. libretexts.org
Modification of the halogen substituents through nucleophilic substitution can introduce a wide range of other functional groups.
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For Methyl 4-chloro-2-fluoro-3-methylbenzoate, rotations around the C(ring)-C(ester) bond and the C(ester)-O(methyl) bond are of particular interest.
A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. For substituted methyl benzoates, the orientation of the ester group relative to the substituents on the ring can have a significant impact on the stability of the conformer. rsc.org
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 0° (Planar) | 0.00 |
| 2 (Transition State) | 90° (Perpendicular) | 4.50 |
| 3 (Local Minimum) | 180° (Planar) | 1.20 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire pathway of a chemical reaction, providing valuable information about the mechanism, energetics, and kinetics. nih.govresearchgate.net This involves identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the activation energy of the reaction.
For a reaction involving this compound, such as alkaline hydrolysis, computational methods can be used to locate the transition state structure. The geometry of the transition state provides insights into the mechanism of the reaction. The calculated activation energy can then be used to estimate the reaction rate constant.
| Parameter | Value (kcal/mol) |
|---|---|
| Energy of Reactants | 0.0 |
| Energy of Transition State | +15.5 |
| Energy of Products | -10.2 |
| Activation Energy (Forward) | +15.5 |
| Enthalpy of Reaction | -10.2 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
Vibrational Frequencies: DFT calculations can provide a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These calculated frequencies are often systematically higher than the experimental values, and a scaling factor is typically applied to improve the agreement. By comparing the scaled theoretical spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms in the molecule. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared directly with experimental data. researchgate.net
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| C=O Stretch (IR) | ~1725 cm⁻¹ | ~1720 cm⁻¹ |
| C-Cl Stretch (IR) | ~750 cm⁻¹ | ~745 cm⁻¹ |
| ¹³C Chemical Shift (C=O) | ~165 ppm | ~164 ppm |
| ¹H Chemical Shift (O-CH₃) | ~3.9 ppm | ~3.85 ppm |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of "Methyl 4-chloro-2-fluoro-3-methylbenzoate." While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds and established principles of NMR theory.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will likely display two signals corresponding to the two protons on the benzene (B151609) ring. The proton at position 5 will likely appear as a doublet, coupled to the fluorine atom at position 2. The proton at position 6 is expected to be a singlet or a very finely split multiplet. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and ester groups, and the electron-donating effect of the methyl group. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group attached to the aromatic ring will also present as a singlet, generally at a slightly lower chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will show a complex pattern of signals, with their chemical shifts being significantly influenced by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atoms attached to the chlorine and the methyl group will also have characteristic chemical shifts. The methyl carbon of the ester group will resonate around 52 ppm, while the methyl carbon on the ring will appear at a lower chemical shift.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy is a highly sensitive technique that would provide a single signal for the fluorine atom in "this compound." The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with adjacent chloro and methyl substituents. Furthermore, the signal will likely show coupling to the nearby aromatic proton (H-5), providing further structural confirmation.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling network between the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC would provide information about longer-range couplings between protons and carbons, which is crucial for confirming the connectivity of the substituents on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as Methyl 4-chlorobenzoate (B1228818) and Methyl 4-methylbenzoate. rsc.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~130-135 |
| C2 | - | ~155-160 (d, ¹JCF) |
| C3 | - | ~125-130 |
| C4 | - | ~135-140 |
| C5 | ~7.2-7.4 (d) | ~115-120 (d, ²JCF) |
| C6 | ~7.8-8.0 (s) | ~130-135 |
| C=O | - | ~164-168 |
| OCH₃ | ~3.9 (s) | ~52-53 |
| Ar-CH₃ | ~2.3-2.5 (s) | ~15-20 |
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of "this compound" based on its molecular vibrations.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the 700-800 cm⁻¹ range. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹). spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would provide additional information about the molecular vibrations. Aromatic ring stretching vibrations, which are often strong in Raman spectra, are expected in the 1500-1600 cm⁻¹ region. The symmetric stretching of the substituents on the ring may also give rise to prominent Raman bands.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on general vibrational frequencies of substituted benzene derivatives. tum.de
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2900-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1250-1300, 1100-1150 | Strong |
| C-F Stretch | 1200-1300 | Strong |
| C-Cl Stretch | 700-800 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 800-900 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of "this compound" and for elucidating its fragmentation pathways under ionization.
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₉H₈ClFO₂). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The expected fragmentation pattern would involve the loss of the methoxy (B1213986) group (-OCH₃) to form a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Cleavage of the chloro and methyl groups from the aromatic ring could also occur. Analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Should "this compound" be a crystalline solid at room temperature, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions, which govern the physical properties of the solid. nih.gov
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any potential isomers or impurities.
Gas Chromatography (GC): Due to its volatility, "this compound" is well-suited for analysis by GC. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation from related impurities. A flame ionization detector (FID) would offer high sensitivity for quantitative analysis. GC is particularly useful for separating positional isomers that may have been formed during the synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for method development. sielc.com A UV detector would be appropriate for detection, as the aromatic ring of the compound will absorb UV light. HPLC can be used to quantify the purity of the compound and to detect any non-volatile impurities.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling and Component Identification
Hyphenated techniques, which couple a separation technique with a detection technique, are invaluable for the comprehensive analysis of complex mixtures and for the identification of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is ideal for the separation and identification of volatile impurities in a sample of "this compound." wiley.com The mass spectrum of each separated component can be compared with spectral libraries for identification or can be interpreted to elucidate the structure of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile impurities. resolvemass.cachimia.ch It combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. LC-MS can provide molecular weight information for each separated component, and tandem mass spectrometry (MS/MS) can be used to obtain structural information for the identification of unknown impurities. ijsdr.org This is particularly important for ensuring the quality and safety of the compound, especially if it is intended for use in applications where even trace impurities can have a significant impact.
Applications As a Strategic Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The structural arrangement of substituents on Methyl 4-chloro-2-fluoro-3-methylbenzoate makes it a versatile precursor for a range of chemical transformations. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or alcohols. The halogen atoms provide sites for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional molecular complexity. The methyl group can also be a site for further functionalization. While its role as a foundational molecule is clear from its structure, specific, publicly documented pathways detailing its integration into larger, complex named molecules are not extensively available.
Role in the Construction of Advanced Pharmaceutical Precursors
In the pharmaceutical industry, fluorinated organic compounds are of significant interest due to the often-beneficial effects of fluorine on metabolic stability, bioavailability, and binding affinity of drug candidates. Halogenated benzoates are common starting materials for the synthesis of active pharmaceutical ingredients (APIs). Although the specific use of this compound in the synthesis of advanced pharmaceutical precursors is not widely detailed in publicly accessible scientific literature or patents, its structural motifs are present in various bioactive molecules. Its potential as a precursor in medicinal chemistry is therefore considerable, though explicit examples of its application in the synthesis of specific pharmaceutical compounds are not currently documented.
Utility in the Synthesis of Agrochemicals and Specialty Chemicals
A notable application of this compound is in the field of agrochemicals. The compound has been identified as an intermediate in the synthesis of novel herbicides. Specifically, it is used in the preparation of 2-cyano-1,3-dione derivatives, which exhibit herbicidal activity.
A European Patent provides evidence of its use and characterizes the compound through Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: NMR Data for this compound
| Type | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ¹H | 2.43 | s | - | CH₃ |
| ¹H NMR | ¹H | 3.95 | s | - | OCH₃ |
| ¹H NMR | ¹H | 7.21 | m | - | Ar-H |
| ¹H NMR | ¹H | 7.71 | m | - | Ar-H |
Data sourced from EP 0625505 A2
This documented application underscores the utility of this compound as a key building block in the development of new crop protection agents and other specialty chemicals.
Development of Novel Materials with Tunable Properties
Aromatic esters and their derivatives are often employed as monomers or additives in the synthesis of polymers and other advanced materials. The presence of halogen atoms can influence properties such as thermal stability, flame retardancy, and refractive index. However, the scientific literature does not currently contain specific examples of this compound being utilized in the development of novel materials with tunable properties. Its potential in this area remains a subject for future research and development.
Stereochemical Control and Regioselective Integration in Downstream Syntheses
The substitution pattern of this compound can theoretically influence the stereochemistry and regioselectivity of subsequent reactions. The electronic effects of the fluoro and chloro groups, combined with the steric hindrance from the methyl group, can direct incoming reagents to specific positions on the aromatic ring or influence the stereochemical outcome of reactions at adjacent positions. Despite this potential, there is a lack of specific documented examples in the scientific literature that demonstrate the use of this compound to achieve stereochemical control or regioselective integration in downstream syntheses. Further research is needed to explore and document these potential applications.
Environmental Fate and Mechanistic Degradation Studies
Abiotic Degradation Pathways and Kinetics (Hydrolysis, Photolysis, Oxidation)
Abiotic degradation processes, occurring without the intervention of living organisms, are crucial in determining the environmental lifetime of a chemical. For Methyl 4-chloro-2-fluoro-3-methylbenzoate, the key abiotic degradation pathways are expected to be hydrolysis, photolysis, and oxidation.
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that would cleave the ester bond to form 4-chloro-2-fluoro-3-methylbenzoic acid and methanol (B129727). The rate of this reaction is highly dependent on pH and temperature. While specific kinetic data for this compound are unavailable, studies on other methyl benzoate (B1203000) esters indicate that hydrolysis is typically slow under neutral environmental conditions (pH 7) but is accelerated by the presence of acids or bases. For instance, kinetic studies of the alkaline hydrolysis of other complex methyl esters have demonstrated the formation of tetrahedral intermediates during the reaction. researchgate.net The presence of electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring may influence the rate of hydrolysis.
Photolysis: Direct photolysis involves the degradation of a chemical by the absorption of solar radiation. Aromatic compounds like this compound can absorb ultraviolet (UV) light, which may lead to the cleavage of the carbon-halogen or other bonds. The extent of photolysis would depend on the absorbance spectrum of the compound and the quantum yield of the degradation reaction. Indirect photolysis, mediated by photosensitizing agents present in the environment such as humic substances, could also contribute to its degradation.
Oxidation: In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). The rate of oxidation of this compound in the atmosphere would be determined by its reaction rate constant with •OH. In aquatic environments, other oxidants like singlet oxygen and peroxyl radicals could play a role, although these processes are generally slower. The aromatic ring and the methyl group are potential sites for oxidative attack.
| Degradation Pathway | Expected Reactivity | Influencing Factors | Potential Products |
| Hydrolysis | Slow at neutral pH, faster at acidic/alkaline pH | pH, Temperature | 4-chloro-2-fluoro-3-methylbenzoic acid, Methanol |
| Photolysis | Moderate to High | Solar irradiance, Presence of photosensitizers | Dehalogenated or oxidized byproducts |
| Oxidation | Moderate | Concentration of oxidants (e.g., •OH) | Hydroxylated and ring-cleavage products |
Biotic Degradation Mechanisms and Microbial Transformation Pathways
The biodegradation of halogenated aromatic compounds by microorganisms is a key process for their removal from the environment. While no studies have specifically investigated the microbial degradation of this compound, research on related chlorinated and fluorinated benzoates provides insights into potential pathways.
Microorganisms have evolved diverse strategies to degrade halogenated aromatic compounds. For chlorinated benzoates, both aerobic and anaerobic degradation pathways have been identified. arizona.edu Aerobic bacteria often employ dioxygenases to initiate ring cleavage, while anaerobic microbes can utilize reductive dehalogenation, where the halogen substituent is removed and replaced with a hydrogen atom. arizona.edu The presence of multiple halogen substituents and a methyl group on the aromatic ring of this compound may present a challenge for microbial degradation, potentially leading to slower degradation rates or the accumulation of intermediate metabolites.
Studies on the degradation of chloro- and methyl-substituted benzoic acids by Pseudomonas species have shown complete mineralization of these compounds. nih.gov However, the combination of different substituents can sometimes lead to the formation of dead-end products. oup.com The initial step in the biotic degradation of this compound would likely be the hydrolysis of the ester bond by microbial esterases to yield 4-chloro-2-fluoro-3-methylbenzoic acid. This would then be followed by attack on the aromatic ring.
Identification and Characterization of Environmental Metabolites
The identification of metabolites is crucial for understanding the complete degradation pathway and assessing the potential risks of transformation products. Based on the degradation of similar compounds, a number of potential environmental metabolites of this compound can be predicted.
Hydrolysis would lead to the formation of 4-chloro-2-fluoro-3-methylbenzoic acid . Microbial degradation could then proceed through several pathways. Reductive dehalogenation could produce 2-fluoro-3-methylbenzoic acid or 4-chloro-3-methylbenzoic acid . Hydroxylation of the aromatic ring could lead to the formation of various hydroxylated intermediates. For instance, studies on the anaerobic metabolism of 3-fluorobenzoate (B1230327) by Syntrophus aciditrophicus have shown the formation of a fluorodiene metabolite, indicating that ring dearomatization is a key step. nih.govnih.gov Complete mineralization would ultimately lead to the formation of carbon dioxide, water, and inorganic halides.
| Precursor Compound | Degradation Process | Potential Metabolites |
| This compound | Hydrolysis | 4-chloro-2-fluoro-3-methylbenzoic acid |
| 4-chloro-2-fluoro-3-methylbenzoic acid | Reductive Dechlorination | 2-fluoro-3-methylbenzoic acid |
| 4-chloro-2-fluoro-3-methylbenzoic acid | Reductive Defluorination | 4-chloro-3-methylbenzoic acid |
| 4-chloro-2-fluoro-3-methylbenzoic acid | Hydroxylation | Hydroxylated derivatives |
| Aromatic Intermediates | Ring Cleavage | Aliphatic acids |
| Complete Degradation | Mineralization | CO₂, H₂O, Cl⁻, F⁻ |
Computational Prediction of Environmental Partitioning and Persistence
In the absence of experimental data, computational models such as Quantitative Structure-Activity Relationships (QSARs) can be used to predict the environmental partitioning and persistence of chemicals. ecetoc.org These models use the chemical structure of a compound to estimate its physicochemical properties and environmental fate parameters.
The environmental partitioning of this compound will be governed by properties such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. The presence of halogen atoms and the methyl group on the benzene ring suggests that the compound will have a moderate to high log Kow, indicating a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. Its persistence will be a function of the rates of the degradation processes discussed above. QSAR models can provide estimates for these properties, which can then be used in environmental fate models to predict the distribution and persistence of the compound in different environmental compartments. It is important to note that the accuracy of these predictions depends on the applicability domain of the QSAR model, and experimental verification is always preferable. nih.gov
Sorption and Transport Behavior in Environmental Compartments
The movement of this compound through the environment will be significantly influenced by its sorption to soil and sediment particles. Due to its expected hydrophobic nature, the compound is likely to exhibit significant sorption to organic matter in soil and sediments. au.dk This sorption will reduce its concentration in the aqueous phase, thereby decreasing its mobility and bioavailability.
The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. The Koc of this compound can be estimated using its log Kow. The transport of this compound in the environment will be a result of the interplay between its sorption characteristics and its persistence. Strong sorption will limit its potential to leach into groundwater, but it may also make the compound more persistent by protecting it from microbial degradation. The transport of pesticides in soil has been shown to be time-dependent, with adsorption increasing over time. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel, Highly Efficient, and Selective Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds such as Methyl 4-chloro-2-fluoro-3-methylbenzoate presents a considerable challenge in achieving high yields and regioselectivity. Future research will undoubtedly focus on the development of novel synthetic strategies that are both efficient and highly selective, moving beyond traditional methods.
Key areas of advancement are expected to include:
Catalytic Systems: The development of novel catalysts is paramount. Research into new metal-based or organocatalytic systems could enable more direct and selective halogenation and methylation of benzoate (B1203000) precursors. For instance, advancements in catalysts for C-H activation could allow for the direct introduction of chloro, fluoro, and methyl groups onto a simpler benzoate scaffold, minimizing the need for multi-step syntheses involving protecting groups and functional group interconversions. The use of solid acid catalysts, such as those based on zirconium and titanium, is also a promising avenue for clean and reusable options in esterification reactions. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future methodologies for the synthesis of complex molecules like this compound will likely leverage flow chemistry to improve reaction efficiency, reduce reaction times, and enable safer handling of hazardous reagents.
Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Future synthetic routes may employ photoredox catalysis to facilitate challenging bond formations under mild conditions, potentially offering new pathways for the introduction of the chloro and fluoro substituents with high selectivity.
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The unique electronic environment of the aromatic ring in this compound, influenced by the interplay of electron-withdrawing (chloro, fluoro, ester) and electron-donating (methyl) groups, suggests a rich and complex reactivity profile. Future research is poised to uncover novel chemical transformations and reactivity patterns of this and related molecules.
Computational studies, such as those employing Density Functional Theory (DFT), will be instrumental in predicting the reactivity of the molecule, including the sites most susceptible to nucleophilic or electrophilic attack. nih.gov This theoretical guidance can accelerate the discovery of new reactions. For instance, understanding the relative activation of the C-Cl and C-F bonds could lead to selective cross-coupling reactions, opening up avenues for further functionalization.
The ester group itself presents opportunities for transformations beyond simple hydrolysis. For example, directed ortho-metalation, where one of the substituents directs the deprotonation of an adjacent aromatic C-H bond, could be explored to introduce additional functionalities with high regioselectivity. The interplay of the existing substituents will critically influence the outcome of such reactions.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. chemai.iochemcopilot.com For a target molecule like this compound, these technologies can be applied in several ways:
Retrosynthesis Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes. researchgate.net This can help chemists identify non-intuitive pathways that may be more efficient or sustainable than traditional approaches.
Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of a reaction based on the starting materials, reagents, and conditions. rjptonline.org This predictive capability can significantly reduce the number of experiments required for reaction optimization, saving time and resources. For complex halogenation reactions, AI can help predict site selectivity, a crucial factor in the synthesis of polysubstituted aromatics. digitellinc.com
Automated Synthesis: The combination of AI with robotic platforms enables the concept of "self-driving laboratories" where an algorithm can design, execute, and analyze experiments in a closed loop to rapidly optimize reaction conditions.
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthetic Analysis | Proposing novel and more efficient synthetic pathways from commercially available starting materials. |
| Reaction Condition Optimization | Predicting optimal temperature, solvent, and catalyst for key reaction steps to maximize yield and selectivity. |
| Impurity Prediction | Identifying potential byproducts in the synthesis, aiding in purification strategy development. completeaitraining.com |
Advancement in Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on the synthesis of this compound will be heavily influenced by the drive for sustainability. acs.org
Key aspects of green chemistry that will shape future synthetic strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This could involve the use of bio-based solvents or even solvent-free reaction conditions.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
For example, the use of solid acid catalysts, which can be easily separated and reused, aligns with green chemistry principles by reducing waste and improving process efficiency. mdpi.comresearchgate.net
Broadening the Scope of Applications in Advanced Materials and Functional Molecules
While specific applications for this compound are not yet established, its structure suggests potential as a building block for advanced materials and functional molecules. The presence of multiple reactive sites—the aromatic ring, the ester, and the halogen atoms—provides a versatile platform for derivatization.
Future research could explore its incorporation into:
Polymers: As a monomer or an additive, it could impart specific properties such as thermal stability, flame retardancy, or altered refractive index to polymers. Substituted benzoates are known to be used in the synthesis of various polymers.
Pharmaceuticals and Agrochemicals: The specific substitution pattern may confer desirable biological activity. The nitration of methyl benzoate, for example, is a key step in the synthesis of some pharmaceuticals and agrochemicals. echemi.com Future research could investigate the biological properties of derivatives of this compound.
Liquid Crystals: The rigid aromatic core is a common feature in liquid crystalline materials. Modification of the ester and the introduction of other functional groups could lead to new liquid crystal compounds with specific properties.
Organic Electronics: Functionalized aromatic compounds are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this molecule could be tuned through further chemical modification for such applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-chloro-2-fluoro-3-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Substrate preparation : Ensure anhydrous conditions to minimize hydrolysis.
- Temperature control : Reflux at 60–80°C for 6–12 hours to drive esterification .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .
Q. Which spectroscopic methods are most reliable for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : The aromatic proton signals split into distinct patterns due to chloro, fluoro, and methyl substituents. For example, the methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while fluorine deshields adjacent protons .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F/C-Cl vibrations at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 202.61 (calculated for C₉H₈ClFO₂) validates purity .
Q. What are the primary chemical reactivity patterns of this ester under basic or acidic conditions?
- Methodological Answer :
- Ester Hydrolysis : Under basic conditions (NaOH/water), the ester cleaves to 4-chloro-2-fluoro-3-methylbenzoic acid. Acidic hydrolysis (H₃O⁺) is slower due to electron-withdrawing substituents stabilizing the ester .
- Electrophilic Substitution : Fluorine and chlorine direct incoming electrophiles to meta/para positions, while the methyl group enhances ortho/para reactivity. Nitration studies show preferential substitution at position 5 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with bromine (instead of chlorine) or trifluoromethyl (instead of methyl) to assess steric/electronic effects on enzyme binding .
- Biological Assays : Test inhibitory activity against cytochrome P450 enzymes or kinases using fluorescence-based assays. Compare IC₅₀ values with structurally related esters (e.g., Methyl 2-chloro-4-fluoro-3-methylbenzoate) .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging the compound’s SMILES string (
CC1=C(C=CC(=C1Cl)C(=O)OC)F) .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate synthesis and characterization using independent methods (e.g., X-ray crystallography for unambiguous confirmation). For example, conflicting molecular weight reports (202.61 vs. 322.80 g/mol) may stem from misannotation or impurities .
- Batch Analysis : Compare multiple synthesis batches via LC-MS to identify byproducts (e.g., incomplete esterification or halogen exchange).
Q. How does the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) vary with catalyst systems?
- Methodological Answer :
- Palladium Catalysts : Use Pd(PPh₃)₄ with arylboronic acids to couple at the chloro-substituted position. Fluorine’s electronegativity slows transmetallation, requiring elevated temperatures (80–100°C) .
- Ligand Effects : Bulky ligands (e.g., SPhos) improve yield by reducing steric hindrance from the methyl group. Monitor reaction progress via 19F NMR to track fluorine’s influence .
Key Challenges and Future Directions
- Stereoelectronic Effects : The interplay between fluorine’s electronegativity and chlorine’s steric bulk complicates predictive modeling of reaction pathways.
- Biological Relevance : Limited in vivo data necessitate toxicity profiling (e.g., Ames test) to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
